

CAS number 42075-32-1 properties and safety data

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Compound of Interest

Compound Name: (2R,4R)-(-)-Pentanediol

Cat. No.: B3023556

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An In-depth Technical Guide to **(2R,4R)-(-)-Pentanediol** (CAS 42075-32-1)

Abstract

This guide provides a comprehensive technical overview of **(2R,4R)-(-)-Pentanediol**, CAS number 42075-32-1. As a versatile chiral compound, it serves as a critical building block and chiral auxiliary in modern organic synthesis, particularly within the pharmaceutical industry.^[1] The efficacy and safety of many drugs are dependent on their specific stereochemistry, making the use of enantiomerically pure compounds like **(2R,4R)-(-)-Pentanediol** indispensable.^[1] This document delves into its core physicochemical properties, its pivotal role in asymmetric synthesis, common synthetic routes, and essential safety and handling protocols. It is intended to serve as a key resource for researchers, chemists, and drug development professionals seeking to leverage this compound's unique stereochemical attributes to innovate in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

(2R,4R)-(-)-Pentanediol is a chiral diol distinguished by two hydroxyl groups on a five-carbon chain.^[2] Its specific stereoconfiguration is crucial to its function in synthesis.^[1] The compound typically appears as a white or off-white crystalline powder that is hygroscopic.^{[1][3]}

Property	Value	Source(s)
CAS Number	42075-32-1	[4] [5] [6]
Molecular Formula	C ₅ H ₁₂ O ₂	[1] [4] [5]
Molecular Weight	104.15 g/mol	[1] [4] [7]
IUPAC Name	(2R,4R)-pentane-2,4-diol	[5]
Synonyms	(2R,4R)-(-)-2,4-Dihydroxypentane, (R,R)-(-)-2,4-Pentanediol	[1] [6]
Appearance	White to off-white crystalline powder	[1] [8]
Melting Point	44 - 50 °C	[1] [7] [8]
Boiling Point	111-113 °C at 19 mmHg	[3] [7] [9]
Optical Rotation	[α] ₂₀ /D = -53.5° (c=10 in EtOH)	[1] [8]
Flash Point	101 °C (213.8 °F) - closed cup	[7]
SMILES	C--INVALID-LINK--C--INVALID-LINK--C	[6]
InChI Key	GTCCGKPBSJZVRZ-WHFBIAKZSA-N	[4]

The Significance of Chirality in Drug Development

The value of **(2R,4R)-(-)-Pentanediol** is rooted in its chirality. In pharmacology, enantiomers (non-superimposable mirror-image isomers) of a drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause adverse effects. Therefore, the ability to synthesize a single, specific enantiomer—a process known as asymmetric synthesis—is a cornerstone of modern drug development.

(2R,4R)-(-)-Pentanediol serves as a powerful tool in this domain. Its fixed, well-defined stereochemistry allows it to be used as a chiral auxiliary, a molecule that temporarily attaches to a non-chiral starting material to guide a chemical reaction toward a specific stereochemical outcome.^{[1][7]} This high degree of stereocontrol is essential for creating enantiomerically pure active pharmaceutical ingredients (APIs).^[10]

Core Application: A Chiral Auxiliary in Asymmetric Synthesis

The primary application of **(2R,4R)-(-)-Pentanediol** is as a chiral building block and auxiliary reagent.^{[1][7]} It is particularly effective in reactions involving carbonyl compounds, such as ketones and aldehydes.

Mechanism of Stereodirection

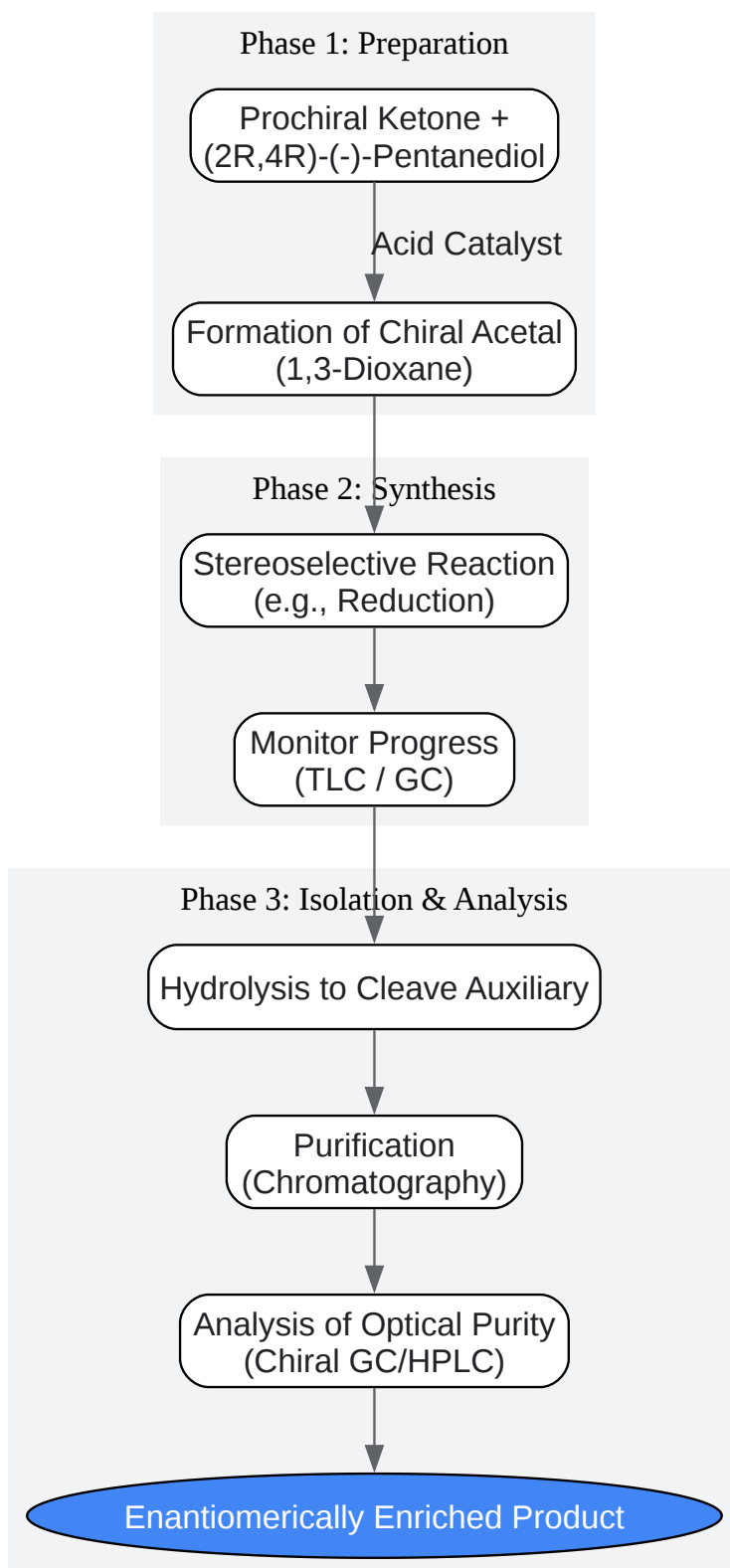
The diol reacts with a prochiral ketone or aldehyde to form a chiral acetal, specifically a 1,3-dioxane derivative.^[10] The resulting ring structure adopts a rigid, chair-like conformation. This conformation effectively blocks one face of the molecule, forcing an incoming reagent (e.g., a nucleophile) to approach from the less sterically hindered face. This directed attack ensures the creation of a new stereocenter with a predictable configuration. After the key reaction, the chiral auxiliary can be removed, typically through hydrolysis, releasing the now-chiral product and regenerating the pentanediol.

Generalized Experimental Workflow

Below is a typical workflow for using **(2R,4R)-(-)-Pentanediol** as a chiral auxiliary for the stereoselective reduction of a ketone.

- **Step 1: Acetal Formation.** The prochiral ketone is reacted with **(2R,4R)-(-)-Pentanediol** in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the chiral 1,3-dioxane. Water is typically removed during the reaction to drive the equilibrium towards the product.
- **Step 2: Stereoselective Reaction.** The chiral acetal is subjected to the desired transformation. For example, a reduction reaction using a hydride source. The steric bulk of the acetal directs the approach of the hydride, leading to the formation of a new stereocenter with high diastereoselectivity.

- Step 3: Reaction Monitoring. The progress of the reaction is monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
- Step 4: Auxiliary Cleavage. Once the reaction is complete, the chiral auxiliary is removed by acid-catalyzed hydrolysis, yielding the enantiomerically enriched product (in this case, a chiral alcohol).
- Step 5: Purification and Analysis. The final product is purified from the cleaved auxiliary and any remaining reagents using methods like column chromatography. The enantiomeric excess (ee%) of the product is determined using a chiral analytical method, such as chiral GC or HPLC, to validate the effectiveness of the asymmetric synthesis.^[7]

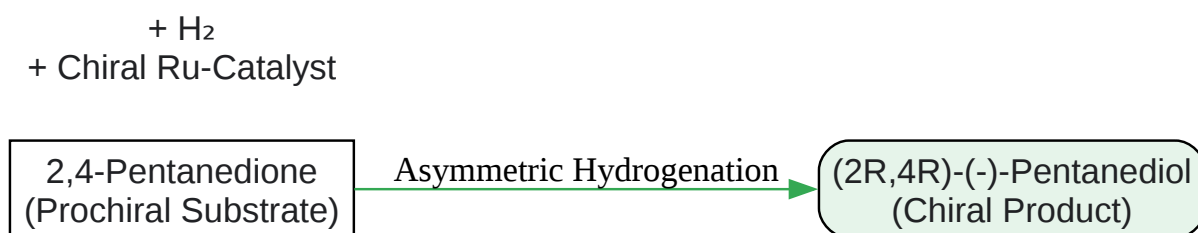


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Caption: Workflow for Asymmetric Synthesis.

Synthesis of (2R,4R)-(-)-Pentanediol

The most efficient and common method for producing enantiomerically pure **(2R,4R)-(-)-Pentanediol** is through the asymmetric hydrogenation of its prochiral precursor, 2,4-pentanedione.[3][10] This reaction utilizes a transition metal catalyst (often Ruthenium-based) complexed with a chiral ligand. The chiral ligand is responsible for creating a chiral environment that directs the addition of hydrogen atoms across the two carbonyl groups, yielding the desired (2R,4R) stereoisomer with high enantiomeric excess.[10]



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Caption: Synthesis via Asymmetric Hydrogenation.

Safety, Handling, and Storage

Proper handling and storage of **(2R,4R)-(-)-Pentanediol** are essential for laboratory safety and maintaining the integrity of the compound.

- **Storage:** The compound is hygroscopic and should be stored in a tightly sealed container under an inert gas atmosphere.[3] The recommended storage temperature is between 2-8°C in a cool, dark place.[1][8][11]
- **Handling:** Use in a well-ventilated area or under a fume hood.[12] Avoid contact with skin, eyes, and clothing.[12] Prevent inhalation of dust. Standard industrial hygiene practices should be followed.[12]
- **Personal Protective Equipment (PPE):** Safety glasses or eyeshields, chemical-resistant gloves, and a lab coat are required. For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[7][12]

GHS Hazard Information

Hazard Class	Category	Statement
Specific target organ toxicity, single exposure	Category 3	H335: May cause respiratory irritation.[13]

Disclaimer: This is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.[12][13][14]

Conclusion

(2R,4R)-(-)-Pentanediol (CAS 42075-32-1) is more than just a chemical reagent; it is an enabling tool for precision in chemical synthesis. Its well-defined chirality makes it a valuable asset in the pharmaceutical and fine chemical industries for the construction of complex, enantiomerically pure molecules.[1] For researchers and drug development professionals, a thorough understanding of its properties, applications, and handling requirements is key to unlocking its full potential in creating novel and effective chemical entities.

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